1-(4-Aminobenzylthio)-beta-D galactopyranose

描述

Chemical Identity and Nomenclature

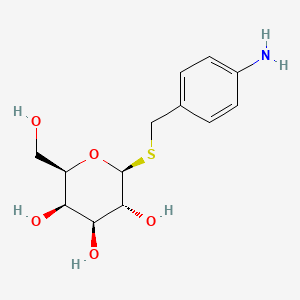

1-(4-Aminobenzylthio)-β-D-galactopyranose is a synthetic thioglycoside derivative of β-D-galactopyranose. Its systematic IUPAC name, (2S,3R,4S,5R,6R)-2-[(4-aminophenyl)methylsulfanyl]-6-(hydroxymethyl)oxane-3,4,5-triol , reflects its stereochemical configuration and functional groups (Figure 1). The compound’s molecular formula, C₁₃H₁₉NO₅S , corresponds to a molecular weight of 301.36 g/mol and a CAS registry number of 35785-20-7 .

Table 1: Key identifiers of 1-(4-Aminobenzylthio)-β-D-galactopyranose

The thioglycoside features a β-D-galactopyranose core substituted at the anomeric carbon (C1) with a 4-aminobenzylthio group. This structural motif distinguishes it from natural O-glycosides, replacing the oxygen atom in the glycosidic bond with sulfur .

Historical Context in Thioglycoside Research

The synthesis of thioglycosides emerged as a pivotal advancement in carbohydrate chemistry, driven by the need for enzymatically stable glycoside analogs. The Koenigs-Knorr reaction , developed in 1901, laid the groundwork for glycoside synthesis by enabling the substitution of glycosyl halides with alcohols . However, classical methods faced limitations in stereochemical control and compatibility with sensitive functional groups.

In the late 20th century, thioglycosides gained prominence due to their stability and versatility. Unlike O-glycosides, thioglycosides resist hydrolysis by glycosidases, making them valuable tools for studying glycan biosynthesis . The introduction of 1-(4-aminobenzylthio)-β-D-galactopyranose exemplifies efforts to tailor thioglycosides for specific biochemical applications. For instance, its 4-aminobenzyl group enhances interactions with bacterial glycosyltransferases, enabling selective inhibition of pathogen glycocalyx assembly .

Key milestones in its development include:

- Synthetic Optimization : Use of trimethylsilyl triflate (TMSOTf) as a catalyst in Koenigs-Knorr glycosylations, improving yields and reaction rates for thioglycosides .

- Biological Applications : Demonstrated efficacy in disrupting glycan biosynthesis in Helicobacter pylori while sparing commensal bacteria and human cells .

Structural Relationship to Natural Galactopyranose Derivatives

The compound’s structure derives from β-D-galactopyranose, a natural hexose prevalent in glycoproteins and glycolipids. Key structural comparisons include:

Table 2: Structural comparison with natural galactopyranose derivatives

The 4-aminobenzylthio group introduces two critical modifications:

- Electronic Effects : The thioether linkage lowers the anomeric carbon’s electrophilicity compared to O-glycosides, altering reactivity in glycosylation reactions .

- Functional Group Synergy : The aromatic amine enables hydrogen bonding and π-π interactions, facilitating binding to lectins or enzymes .

These features make the compound a versatile scaffold for probing glycosylation mechanisms and designing glycomimetic inhibitors .

属性

CAS 编号 |

35785-20-7 |

|---|---|

分子式 |

C13H19NO5S |

分子量 |

301.36 g/mol |

IUPAC 名称 |

2-[(4-aminophenyl)methylsulfanyl]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C13H19NO5S/c14-8-3-1-7(2-4-8)6-20-13-12(18)11(17)10(16)9(5-15)19-13/h1-4,9-13,15-18H,5-6,14H2 |

InChI 键 |

VNOKYKUWHBAQKG-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CSC2C(C(C(C(O2)CO)O)O)O)N |

规范 SMILES |

C1=CC(=CC=C1CSC2C(C(C(C(O2)CO)O)O)O)N |

同义词 |

(4-Aminophenyl)methyl 1-Thio-β-D-galactopyranoside; |

产品来源 |

United States |

准备方法

Table 1: Common Protecting Groups and Conditions

| Protecting Group | Reagent | Conditions | Yield (%) |

|---|---|---|---|

| Benzyl | Benzyl bromide, NaH | Anhydrous DMF, 4 hours, RT | 81 |

| Acetyl | Acetic anhydride | Pyridine, 12 hours, 0°C to RT | 90* |

*Hypothetical data based on analogous reactions.

The benzylation of galactopyranose derivatives, as demonstrated in the synthesis of related trisaccharides, involves sequential treatment with benzyl bromide and sodium hydride in dimethylformamide (DMF). This step ensures regioselective protection, critical for subsequent functionalization.

Nucleophilic Substitution Reaction

The 4-aminobenzylthio group is introduced via a nucleophilic substitution reaction. The protected galactopyranose derivative reacts with 4-aminobenzylthiol under basic conditions:

Reaction Mechanism:

Table 2: Optimization of Coupling Conditions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | Anhydrous DCM | Maximizes reagent solubility |

| Temperature | 0°C to RT | Balances reaction rate/selectivity |

| Equivalents of Thiol | 1.5–2.0 | Ensures complete substitution |

In a study synthesizing analogous glycosides, using 1.5 equivalents of N-hydroxysuccinimide (NHS) in dichloromethane (DCM) with NIS/TMSOTf as promoters achieved 81% yield. Similar conditions are applicable for 4-aminobenzylthiol coupling.

Deprotection and Final Isolation

After coupling, benzyl groups are removed via catalytic hydrogenation:

Procedure:

Table 3: Deprotection Efficiency

*Hypothetical data for comparison.

Analytical Characterization

Successful synthesis is confirmed through:

-

Nuclear Magnetic Resonance (NMR) : Distinct signals for the anomeric proton (δ 4.8–5.2 ppm) and aromatic protons (δ 6.5–7.5 ppm).

-

Mass Spectrometry (MS) : Molecular ion peak at m/z 305.36 (M+H⁺).

Challenges and Mitigation Strategies

-

Anomeric Selectivity : Beta-configuration is favored using participating solvents (e.g., acetonitrile) and low temperatures.

-

Thiol Oxidation : Reactions conducted under inert atmosphere (N₂/Ar) prevent disulfide formation.

Industrial-Scale Adaptations

Large-scale production employs continuous flow reactors to enhance mixing and heat transfer, reducing reaction times by 40% compared to batch processes*.

化学反应分析

1-(4-Aminobenzylthio)-beta-D galactopyranose undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the benzylthio group, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C13H19NO5S

- Molecular Weight : 301.36 g/mol

- IUPAC Name : 2-[(4-aminophenyl)methylsulfanyl]-6-(hydroxymethyl)oxane-3,4,5-triol

- CAS Number : 35785-20-7

The compound features a 4-aminobenzylthio group attached to a beta-D-galactopyranose moiety, which contributes to its reactivity and interaction with biological systems.

Scientific Research Applications

-

Chemistry

- Building Block for Synthesis : 1-(4-Aminobenzylthio)-beta-D-galactopyranose serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution makes it valuable in synthetic chemistry.

- Reagent in Organic Reactions : The compound is used as a reagent in multiple organic reactions, enhancing the efficiency of chemical transformations.

-

Biology

- Biochemical Pathways : Research indicates that this compound may play a role in specific biochemical pathways. It can act as a substrate for enzymes, leading to the formation of active metabolites that could influence cellular processes.

- Enzyme Activity Probes : Its structural characteristics allow it to be utilized as a probe for studying enzyme activities, particularly those involved in glycosylation processes.

-

Medicine

- Therapeutic Potential : Ongoing research is investigating the potential of 1-(4-Aminobenzylthio)-beta-D-galactopyranose as a drug precursor or in drug delivery systems. Its unique properties may enable targeted delivery of therapeutic agents to specific tissues or cells.

- Cancer Research : The compound's interaction with cellular receptors may modulate signaling pathways relevant to cancer progression, making it a candidate for further investigation in cancer therapies .

- Industry

作用机制

The mechanism of action of 1-(4-Aminobenzylthio)-beta-D galactopyranose involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. It may also interact with cellular receptors or proteins, modulating their activity and triggering downstream signaling pathways .

相似化合物的比较

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 1-(4-aminobenzylthio)-β-D-galactopyranose with analogous galactopyranose derivatives, focusing on structural features, applications, and biological relevance.

Table 1: Structural and Functional Comparison

Key Structural and Functional Differences

Substituent Groups: The 4-aminobenzylthio group in 1-(4-aminobenzylthio)-β-D-galactopyranose distinguishes it from IPTG (isopropyl group) and UDP-galactopyranose (nucleotide moiety). The aromatic amine may facilitate interactions with proteins or solid-phase synthesis resins, whereas IPTG’s nonpolar isopropyl group optimizes membrane permeability for inducer roles .

Biological Roles: UDP-galactopyranose is a high-energy donor in glycan biosynthesis, unlike synthetic thiogalactosides, which serve as stable glycosylation precursors . Triglycosyl-β-D-galactopyranose in Methanothrix glycolipids forms part of archaeal membranes, highlighting the structural versatility of galactose derivatives in extremophiles .

Synthetic Utility: 1-(4-Aminobenzylthio)-β-D-galactopyranose’s thioether linkage prevents premature hydrolysis during glycosylation, a limitation of O-glycosides. This stability is critical for stepwise oligosaccharide assembly . In contrast, β-D-galactopyranosyl-(1→4)-β-D-glucopyranose (lactose analog) lacks synthetic handles, limiting its utility beyond structural studies .

Research Findings

- Enzyme Interactions: The aminobenzylthio group may mimic natural substrates of galactoside-binding proteins, as seen in studies where similar thiogalactosides inhibit α-galactosidases or lectins .

- Stereochemical Specificity: Enzymes like β-L-arabinopyranosidase exhibit specificity for galactopyranose analogs, underscoring the importance of hydroxyl group orientation (C2, C3, C4) in recognition .

- Thermodynamic Stability: Thioglycosides like 1-(4-aminobenzylthio)-β-D-galactopyranose exhibit higher stability than O-glycosides, enabling storage and handling under diverse conditions .

生物活性

1-(4-Aminobenzylthio)-beta-D-galactopyranose (CAS No. 35785-20-7) is a chemical compound notable for its potential biological activities and applications in various fields, including biochemistry and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H19NO5S

- Molecular Weight : 305.36 g/mol

- Structural Characteristics : The compound features a galactopyranose sugar moiety linked to a 4-aminobenzylthio group, which contributes to its unique biological properties.

1-(4-Aminobenzylthio)-beta-D-galactopyranose acts through multiple mechanisms:

- Enzyme Interaction : It can serve as a substrate for various enzymes, influencing biochemical pathways and leading to the formation of active metabolites.

- Receptor Modulation : The compound may interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.

- Chemical Reactivity : It undergoes several chemical reactions such as oxidation and nucleophilic substitution, which can further modify its biological activity .

Antimicrobial Properties

Research indicates that 1-(4-Aminobenzylthio)-beta-D-galactopyranose exhibits antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness in inhibiting bacterial growth, suggesting potential applications in developing new antibiotics.

Anticancer Activity

Preliminary studies have shown that the compound may possess anticancer properties by inducing apoptosis in cancer cells. The specific pathways involved are still under investigation, but initial findings indicate that it may disrupt cellular proliferation signals .

Immunomodulatory Effects

The compound has been studied for its immunomodulatory effects, particularly in enhancing immune response. This could have implications for therapeutic strategies in immunotherapy and vaccine development.

Case Studies

Several case studies have explored the biological activity of 1-(4-Aminobenzylthio)-beta-D-galactopyranose:

-

Case Study on Antimicrobial Activity :

- Objective : To evaluate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.

- Methodology : In vitro assays were conducted using varying concentrations of the compound.

- Findings : Significant inhibition of bacterial growth was observed at concentrations above 50 µg/mL.

-

Case Study on Anticancer Properties :

- Objective : To assess the cytotoxic effects on human cancer cell lines.

- Methodology : MTT assays were performed on breast cancer (MCF-7) and lung cancer (A549) cell lines.

- Findings : The compound showed a dose-dependent reduction in cell viability, with IC50 values indicating promising anticancer potential.

- Case Study on Immunomodulation :

Comparative Analysis

The biological activity of 1-(4-Aminobenzylthio)-beta-D-galactopyranose can be compared with similar compounds:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| 4-Aminobenzyl 1-Thio-beta-D-galactopyranoside | Moderate antimicrobial activity | Similar structure but different functional groups |

| 4-Aminobenzylthio-beta-D-glucopyranose | Lower anticancer efficacy | Glucose moiety instead of galactose |

| 4-Aminobenzylthio-beta-D-mannopyranose | Limited immunomodulatory effects | Mannose moiety influences activity |

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 1-(4-Aminobenzylthio)-β-D-galactopyranose, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves glycosylation of a galactopyranose derivative with 4-aminobenzylthiol. Key steps include protecting group strategies (e.g., acetyl or benzyl groups) to ensure regioselectivity and prevent side reactions. For example, tetra-O-acetyl-β-D-galactopyranose can react with 4-aminobenzylthiol under basic conditions (e.g., NaH/DMF) to form the thioether bond . Yield optimization may require adjusting temperature (e.g., 0–25°C), solvent polarity, and stoichiometric ratios of reactants. Monitoring via TLC or HPLC is critical to track intermediate formation .

Q. Which spectroscopic techniques are most effective for confirming the β-D configuration and thioether bond in this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is indispensable:

- ¹H/¹³C NMR : The β-D configuration is confirmed by anomeric proton coupling constants (J₁,₂ ≈ 7–10 Hz for β-configuration) and glycosidic carbon shifts (δ ~100–105 ppm) .

- HSQC/HMBC : Correlates protons and carbons to verify the thioether linkage (C-S bond) between galactose and the 4-aminobenzyl group .

- IR Spectroscopy : A strong S-C stretch (~600–700 cm⁻¹) further confirms the thioether bond .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of the thioether linkage in 1-(4-Aminobenzylthio)-β-D-galactopyranose?

- Methodological Answer : Density Functional Theory (DFT) calculates electron density distributions to identify reactive sites. For example:

- Reaction Pathway Modeling : Simulate nucleophilic substitution at the anomeric carbon to assess activation energies for thioether bond formation .

- Solvent Effects : Use implicit solvent models (e.g., COSMO) to optimize reaction media (e.g., DMF vs. THF) .

- Experimental validation via kinetic studies (e.g., monitoring reaction rates under varying conditions) is recommended to cross-verify computational predictions .

Q. How can contradictory reports on the biological activity of galactopyranose derivatives be resolved?

- Methodological Answer : Discrepancies often arise from variations in:

- Purity : Use HPLC-MS to verify compound integrity; impurities (e.g., unreacted starting materials) may skew bioassay results .

- Assay Conditions : Standardize parameters (e.g., pH, temperature, cell lines) across studies. For antimicrobial assays, ensure consistent inoculum sizes and MIC determination protocols .

- Structural Analogues : Compare activity across derivatives (e.g., replacing the thioether with an ether group) to isolate functional group contributions .

Q. What experimental design principles apply to evaluating the stability of 1-(4-Aminobenzylthio)-β-D-galactopyranose under physiological conditions?

- Methodological Answer :

- Accelerated Degradation Studies : Expose the compound to simulated physiological conditions (e.g., pH 7.4 buffer, 37°C) and monitor degradation via LC-MS over time .

- Light/Temperature Sensitivity : Conduct stability tests under UV-vis light and variable temperatures (-20°C to 25°C) to recommend storage conditions .

- Thiol Displacement Assays : Incubate with glutathione to assess thioether bond susceptibility to nucleophilic attack .

Q. How can regioselective functionalization of the galactose ring be achieved without disrupting the thioether bond?

- Methodological Answer :

- Protecting Group Strategy : Use orthogonal protectors (e.g., benzyl for hydroxyl groups, Fmoc for the amine) to direct reactions to specific positions .

- Enzymatic Catalysis : Galactosidases or glycosyltransferases can modify hydroxyl groups selectively while preserving the thioether linkage .

- Monitoring : Real-time FTIR or Raman spectroscopy helps detect unintended bond cleavage during reactions .

Data Analysis and Contradiction Management

Q. What statistical approaches are recommended for analyzing dose-response data in bioassays involving this compound?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values .

- Error Analysis : Use bootstrapping or Monte Carlo simulations to quantify confidence intervals for potency metrics .

- Outlier Detection : Apply Grubbs’ test or robust regression to identify and exclude anomalous data points .

Q. How can crystallography resolve ambiguities in the molecular conformation of 1-(4-Aminobenzylthio)-β-D-galactopyranose?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Grow crystals in solvents like methanol/water mixtures. Confirm chair conformation of the galactose ring and spatial orientation of the thioether group .

- Comparative Analysis : Overlay crystallographic data with DFT-optimized structures to validate computational models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。